Psalmotoxin 1

ASIC1a Pharmacology Electrophysiology

Psalmotoxin 1 (PcTx1) offers picomolar affinity and unmatched selectivity for homomeric ASIC1a channels, making it essential for dissecting ASIC1a-specific functions in pain and neurology research. Unlike broad-spectrum inhibitors or less specific peptides, PcTx1 delivers high-resolution data without confounding variables in complex tissues. Procure for reliable, reproducible results.

Molecular Formula C200H319N63O56S6
Molecular Weight 4694 g/mol
Cat. No. B10788924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsalmotoxin 1
Molecular FormulaC200H319N63O56S6
Molecular Weight4694 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC=N4)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C200H319N63O56S6/c1-13-102(10)157(258-188(311)139(95-324)252-181(304)133(83-153(281)282)243-161(284)111(206)56-60-148(271)272)195(318)262-74-36-54-142(262)190(313)240-116(46-23-28-66-203)168(291)245-128(78-106-84-222-112-42-19-17-40-109(106)112)177(300)231-114(44-21-26-64-201)162(285)224-89-147(270)230-135(91-320)186(309)256-154(99(4)5)192(315)248-131(81-144(207)267)179(302)236-121(51-33-71-220-199(213)214)169(292)247-130(80-108-86-217-97-227-108)164(287)226-88-146(269)229-132(82-152(279)280)180(303)251-138(94-323)185(308)253-136(92-321)183(306)237-123(57-61-149(273)274)163(286)225-87-145(268)228-126(76-98(2)3)175(298)238-124(58-62-150(275)276)171(294)250-137(93-322)184(307)246-129(79-107-85-223-113-43-20-18-41-110(107)113)178(301)235-115(45-22-27-65-202)165(288)232-119(49-31-69-218-197(209)210)166(289)233-120(50-32-70-219-198(211)212)167(290)234-122(52-34-72-221-200(215)216)170(293)249-134(90-264)182(305)244-127(77-105-38-15-14-16-39-105)176(299)239-125(59-63-151(277)278)174(297)255-155(100(6)7)193(316)254-140(96-325)187(310)257-156(101(8)9)194(317)261-73-35-53-141(261)189(312)242-118(48-25-30-68-205)173(296)260-159(104(12)266)196(319)263-75-37-55-143(263)191(314)241-117(47-24-29-67-204)172(295)259-158(103(11)265)160(208)283/h14-20,38-43,84-86,97-104,111,114-143,154-159,222-223,264-266,320-325H,13,21-37,44-83,87-96,201-206H2,1-12H3,(H2,207,267)(H2,208,283)(H,217,227)(H,224,285)(H,225,286)(H,226,287)(H,228,268)(H,229,269)(H,230,270)(H,231,300)(H,232,288)(H,233,289)(H,234,290)(H,235,301)(H,236,302)(H,237,306)(H,238,298)(H,239,299)(H,240,313)(H,241,314)(H,242,312)(H,243,284)(H,244,305)(H,245,291)(H,246,307)(H,247,292)(H,248,315)(H,249,293)(H,250,294)(H,251,303)(H,252,304)(H,253,308)(H,254,316)(H,255,297)(H,256,309)(H,257,310)(H,258,311)(H,259,295)(H,260,296)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,209,210,218)(H4,211,212,219)(H4,213,214,220)(H4,215,216,221)/t102-,103+,104+,111-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,154-,155-,156-,157-,158-,159-/m0/s1
InChIKeyOWCAPCHWSIBSKD-ACYSAVFESA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psalmotoxin 1 (PcTx1) for ASIC1a Research: A Potent and Selective Peptide Tool


Psalmotoxin 1 (PcTx1), also designated π-TRTX-Pc1a, is a 40-amino acid peptide isolated from the venom of the tarantula *Psalmopoeus cambridgei* [1]. It functions as a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel implicated in pain, ischemia, and neurological disorders [2]. Its defining characteristic is its picomolar affinity for homomeric ASIC1a, coupled with a lack of activity against a broad panel of related ion channels at relevant concentrations [3]. This profile distinguishes it as a premier molecular probe for dissecting ASIC1a-specific functions in complex biological systems.

Why Generic ASIC Inhibitors Cannot Substitute for Psalmotoxin 1 in Targeted Research


The ASIC channel family comprises multiple subunits (ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3) that assemble into diverse homomeric and heteromeric complexes with distinct physiological roles and pharmacological profiles [1]. Broad-spectrum inhibitors like amiloride lack the necessary subunit selectivity to dissect these specific functions [2]. Furthermore, alternative peptide toxins such as APETx2 target different subunits (e.g., ASIC3), while even other ASIC1a-directed peptides like mambalgin-1 exhibit significantly lower potency and distinct heteromeric channel profiles [3]. Attempting to substitute PcTx1 with these alternatives introduces confounding variables that compromise experimental resolution, particularly in native tissues where multiple ASIC subtypes are co-expressed.

Psalmotoxin 1: Quantified Differentiation Against Key Comparators for Informed Procurement


Unmatched Potency and Selectivity for Homomeric ASIC1a vs. Broad-Spectrum Amiloride

PcTx1 inhibits homomeric ASIC1a currents with an IC50 of 0.9 nM, making it over 20,000-fold more potent than the broad-spectrum ASIC inhibitor amiloride, which has a reported IC50 of ~20 μM for ASIC currents [1]. Critically, at 100 nM—a concentration sufficient for near-complete ASIC1a blockade—PcTx1 displays no detectable effect on ASIC1b, ASIC2a, ASIC3, various heteromeric ASIC channels, ENaC, or KV2.1/2.2/4.2/4.3 channels expressed in oocytes [2]. This high potency and narrow selectivity profile is essential for isolating ASIC1a's contribution in mixed neuronal populations.

ASIC1a Pharmacology Electrophysiology

Distinct Binding Site on ASIC1a Compared to Amiloride

PcTx1 binds to a unique site on the extracellular loop of ASIC1a, specifically to cysteine-rich domains I and II (CRDI and CRDII), which is physically distinct from the pore region where amiloride binds [1]. Radioligand binding assays with 125I-PcTx1YN demonstrate a single, high-affinity binding site with an IC50 of 128 pM, confirming its interaction is not competitive with amiloride [2]. This distinct mechanism, where PcTx1 acts as a gating modifier by shifting the pH-dependence of channel activation, provides a different pharmacological approach compared to pore blockers like amiloride [3].

Binding Site Mechanism of Action ASIC1a

Subunit Selectivity: PcTx1 Exclusively Targets ASIC1a vs. ASIC3-Blocker APETx2

PcTx1 is strictly selective for homomeric ASIC1a channels and is inactive against ASIC1b, ASIC2a, and ASIC3 at concentrations up to 100 nM [1]. In contrast, the sea anemone toxin APETx2 selectively blocks homomeric ASIC3 channels with an IC50 of 63 nM but has no effect on ASIC1a [2]. While both toxins show some activity on heteromeric channels (e.g., PcTx1 inhibits ASIC1a/2a with an IC50 of 2.9 nM [3]; APETx2 inhibits ASIC2b-ASIC3 with an IC50 of 117 nM [2]), their primary homomeric targets are mutually exclusive. This orthogonal selectivity makes PcTx1 the indispensable tool for studies requiring specific ASIC1a antagonism.

Subunit Selectivity ASIC1a ASIC3

Higher Potency and Distinct Heteromeric Channel Profile vs. Mambalgin-1

When compared to mambalgin-1, another ASIC1a-inhibiting peptide from snake venom, PcTx1 demonstrates superior potency. PcTx1 inhibits rat ASIC1a with an IC50 of 0.9 nM, whereas mambalgin-1 has an IC50 of 55 nM for the same channel [1]. In native neurons, 20 nM PcTx1 produces a similar degree of ASIC current inhibition as 674 nM mambalgin-1 in dorsal spinal cord neurons, underscoring a substantial difference in functional potency [2]. Furthermore, PcTx1's activity at ASIC1a/2a heteromers (IC50 = 2.9 nM) [3] differs from mambalgin-1's much weaker inhibition of this heteromer (IC50 = 246 nM) [4], providing a nuanced tool for differentiating homomeric vs. heteromeric ASIC1a-containing channels in native tissues.

ASIC1a Potency Heteromeric Channels

Robust In Vivo Analgesic Efficacy in Multiple Preclinical Pain Models

PcTx1 has demonstrated robust and reproducible analgesic effects across multiple preclinical pain models following intrathecal injection. Specifically, PcTx1 induces profound analgesia in rodent models of thermal, mechanical, inflammatory, and neuropathic pain [1]. In a direct comparison within a visceral pain model, intrathecal injection of the selective ASIC1 blocker PcTx1 normalized the pain response to esophageal distension, an effect mirrored by the ASIC3 blocker APETx2 [2]. However, the mechanism of PcTx1's analgesia is distinct, working upstream of μ and δ opioid receptors [3]. This consistent in vivo efficacy, validated across independent studies and pain modalities, distinguishes PcTx1 as a valuable tool for translational pain research compared to less well-characterized ASIC modulators.

Pain Analgesia In Vivo

High-Impact Applications for Psalmotoxin 1 Based on Quantified Evidence


Electrophysiological Isolation of Homomeric ASIC1a Currents in Native Neurons

In slice electrophysiology or cultured neuron experiments, applying PcTx1 at 20-100 nM specifically inhibits homomeric ASIC1a currents without affecting ASIC1a/2a heteromers or other ASIC subtypes. This allows researchers to quantify the contribution of homomeric ASIC1a to proton-gated currents in brain regions like the amygdala or hippocampus, where it is implicated in fear and anxiety behaviors [1].

Differentiating Homomeric vs. Heteromeric ASIC1a-Containing Channels in Pain Pathways

PcTx1's distinct potencies at homomeric ASIC1a (IC50=0.9 nM) and heteromeric ASIC1a/2a (IC50=2.9 nM) provide a pharmacological tool to dissect the subunit composition of native channels in sensory neurons. By comparing the concentration-dependent inhibition of acid-evoked currents in dorsal root ganglia (DRG) neurons, researchers can infer the relative expression of these channel subtypes, which have distinct roles in pain signaling [2].

In Vivo Target Validation for ASIC1a in Preclinical Models of Pain and Ischemia

Intrathecal or intracerebroventricular administration of PcTx1 (e.g., 10-56 ng in mice) produces robust analgesia in multiple pain models and neuroprotection in stroke models. This makes it an essential tool for validating ASIC1a as a therapeutic target in vivo, where the use of a highly selective peptide avoids the confounding effects associated with less specific small molecule inhibitors [3].

Structural and Biophysical Studies of Ligand-Gated Ion Channel Gating

PcTx1's unique binding site on the extracellular CRDI and CRDII domains of ASIC1a, distinct from the proton-binding pocket, makes it a valuable probe for studying the conformational changes associated with channel gating. Co-crystallization or cryo-EM studies with PcTx1 can trap the channel in specific states, providing high-resolution insights into the gating mechanism of this important class of ion channels [4].

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